1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one

Lipophilicity Membrane permeability Drug-likeness

This N1-ethyl, C3-gem-dimethyl, C5-hydroxy indolin-2-one is the precise substitution pattern required for reproducible SAR. Its single H-bond donor (vs. 2 in N–H analogs) and unique LogP/TPSA govern permeability and kinase hinge binding. The ≥98% purity eliminates confounding impurities in fragment screens (10–100 µM). Compared to non-hydroxylated (e.g., 3,3-dimethylindolin-2-one) or N-unsubstituted analogs (e.g., 5-hydroxy-3,3-dimethylindolin-2-one), this compound delivers the exact pharmacophoric profile needed for ATP-binding site programs, liver microsome stability profiling, and N-dealkylation liability studies. Procure only the 98% grade for consistent ADME structure–activity data.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B8078430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)O)C(C1=O)(C)C
InChIInChI=1S/C12H15NO2/c1-4-13-10-6-5-8(14)7-9(10)12(2,3)11(13)15/h5-7,14H,4H2,1-3H3
InChIKeyOVPQGXCPRDDXSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one: Structural and Procurement Baseline for Research Use


1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one (CAS 2102411-19-6) is a synthetically modified indolin-2-one (oxindole) scaffold bearing a C5 hydroxyl group, a gem-dimethyl group at C3, and an N1 ethyl substituent. The compound belongs to the class of small-molecule heterocycles widely employed as kinase inhibitor templates and privileged fragment cores [1]. Its molecular formula is C12H15NO2, with a molecular weight of 205.25 g·mol⁻¹, placing it well within Lipinski-compliant chemical space. Commercially, it is supplied as a research chemical with a purity specification of ≥98% (HPLC) by multiple vendors, including MolCore and Leyan .

Why 1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one Cannot Be Treated as Interchangeable with Its N-Unsubstituted or 5-Des-hydroxy Analogs


Although the indolin-2-one core is common to many research compounds, the specific combination of N1-ethyl, C3-gem-dimethyl, and C5-hydroxy substitutions in this compound generates physicochemical properties that cannot be replicated by simple analogs. The N-unsubstituted analog (5-hydroxy-3,3-dimethylindolin-2-one, CAS 80711-56-4) differs in logP, topological polar surface area (TPSA), and hydrogen-bond donor count—parameters known to govern membrane permeability, solubility, and target engagement [1]. The absence of the 5-OH group (as in 3,3-dimethylindolin-2-one, CAS 19155-24-9) eliminates a key hydrogen-bond pharmacophore critical for kinase hinge-region binding [2]. Therefore, procurement of the precise substitution pattern is essential for SAR continuity and reproducible biological results. Direct quantitative evidence for the consequences of these property differences is provided below.

Quantitative Differentiation Evidence for 1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one versus Closest Structural Analogs


Enhanced Lipophilicity (LogP) Relative to N-Unsubstituted 5-Hydroxy Analog

The target compound exhibits a computed partition coefficient (LogP) of 2.04, compared with XlogP 1.3 for the direct N-unsubstituted comparator 5-hydroxy-3,3-dimethylindolin-2-one [1]. The N-ethyl group increases lipophilicity by 0.74 log units, a magnitude that in medicinal chemistry campaigns is associated with a roughly 5-fold predicted increase in membrane partition and improved passive transcellular permeability [2].

Lipophilicity Membrane permeability Drug-likeness

Reduced Topological Polar Surface Area (TPSA) versus N-Unsubstituted Analog

The target compound has a TPSA of 40.54 Ų, compared with 49.3 Ų for the N-unsubstituted analog 5-hydroxy-3,3-dimethylindolin-2-one [1]. The 8.76 Ų reduction arises from the replacement of the N–H hydrogen with an ethyl group, eliminating one hydrogen-bond donor. TPSA values below 60 Ų are typically associated with good oral absorption, while values below 70 Ų are linked to blood–brain barrier penetration potential [2].

TPSA Oral bioavailability CNS penetration

Reduced Hydrogen-Bond Donor Count versus N-Unsubstituted 5-Hydroxy Analog

The target compound possesses one hydrogen-bond donor (the C5 hydroxyl), whereas the N-unsubstituted analog 5-hydroxy-3,3-dimethylindolin-2-one has two donors (C5-OH plus N–H). The elimination of the N–H donor is a direct consequence of N1-ethylation [1]. In drug design, a donor count ≤3 is a Lipinski rule-of-five criterion, but for CNS-targeted compounds, donor count ≤1 is often preferred for optimal brain penetration [2].

Hydrogen bonding Desolvation penalty Oral absorption

Higher Commercial Purity Specification versus N-Unsubstituted and Des-hydroxy Analogs

Multiple vendors list the target compound at ≥98% purity (HPLC), including MolCore and Leyan . In contrast, the N-unsubstituted analog 5-hydroxy-3,3-dimethylindolin-2-one is typically supplied at 95% purity . The des-hydroxy comparator 3,3-dimethylindolin-2-one is also listed at 97% by some suppliers [1]. The 3-percentage-point purity advantage translates into lower levels of structurally undefined impurities that could confound dose–response assays, particularly at low micromolar or nanomolar test concentrations.

Purity Reproducibility Procurement specification

Distinct Indolin-2-one Scaffold with Demonstrated Kinase Inhibitor Pedigree

The indolin-2-one core is a privileged scaffold for ATP-competitive kinase inhibition, with multiple derivatives having entered clinical trials as anticancer agents [1]. The C3-gem-dimethyl group provides conformational constraint that favors the bioactive conformation. The 5-OH group can serve as a hydrogen-bond donor to the kinase hinge region, while the N1-ethyl modulates selectivity and pharmacokinetic properties. Although direct target engagement data for this specific compound are not publicly available, the class-wide kinase inhibitory activity of closely related 3,3-dimethylindolin-2-ones supports its prioritization for kinase-focused screening libraries [2]. Note: This evidence is class-level inference; direct comparative IC50 data for this compound versus specific kinases are not available in the open literature.

Kinase inhibitor Cancer Indolin-2-one scaffold

Recommended Research and Industrial Application Scenarios for 1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one


Kinase Inhibitor Fragment-Based and Scaffold-Hopping Campaigns

The compound's indolin-2-one core, combined with the C3-gem-dimethyl constraint and dual pharmacophoric features (5-OH donor, N1-ethyl lipophilic modifier), makes it an attractive starting point for fragment elaboration or scaffold-hopping programs targeting ATP-binding sites [1]. Procurement of the 98%-purity material minimizes confounding impurities in high-concentration fragment screens. The LogP of 2.04 supports biochemical assay solubility at screening concentrations (typically 10–100 μM in DMSO).

SAR Studies Requiring Defined N1-Alkyl Substitution for Permeability Optimization

In SAR series where N1-alkyl chain length is systematically varied to tune logP and membrane permeability, this compound serves as the N-ethyl reference point with experimentally verified TPSA of 40.54 Ų and LogP of 2.04 . Its single H-bond donor count (1) distinguishes it from N–H analogs (2 donors), enabling direct comparison of permeability and efflux ratios as a function of N-substitution.

Control Compound for 5-Hydroxyindolin-2-one Metabolic Stability Assays

The N1-ethyl group is predicted to reduce first-pass N-dealkylation susceptibility relative to N-methyl analogs, while the 5-OH group provides a handle for Phase II glucuronidation studies. This compound can serve as a tool probe in liver microsome or hepatocyte stability assays where the interplay of N-alkyl chain length and phenolic hydroxyl conjugation is being profiled [2]. The 98% purity ensures that metabolite identification is not compromised by co-eluting impurities.

Quote Request

Request a Quote for 1-Ethyl-5-hydroxy-3,3-dimethylindolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.